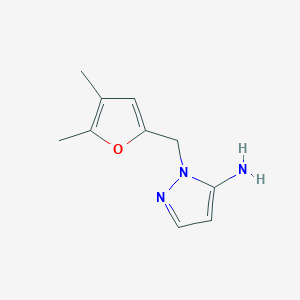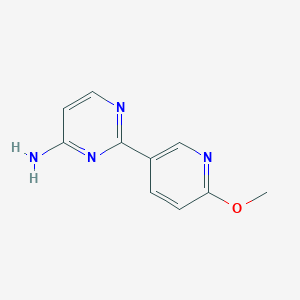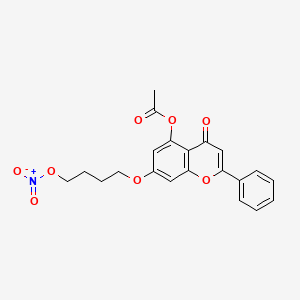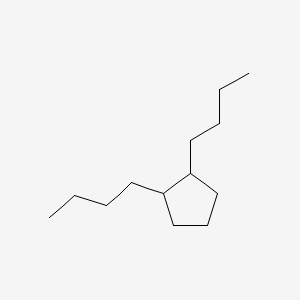
1,2-Dibutylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutylcyclopentane is an organic compound with the molecular formula C13H26. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two butyl groups attached to the first and second carbon atoms of the cyclopentane ring. The molecular weight of this compound is 182.3455 g/mol .
Preparation Methods
The synthesis of 1,2-Dibutylcyclopentane can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentane with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the cyclopentane ring with butyl groups .
These methods are optimized for high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dibutylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur when this compound is treated with halogens such as chlorine or bromine.
Scientific Research Applications
1,2-Dibutylcyclopentane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound for studying the reactivity and stability of cycloalkanes. Additionally, it serves as a precursor for the synthesis of more complex organic molecules and materials .
In the field of biology, this compound is used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature. It is also investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 1,2-Dibutylcyclopentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery .
Comparison with Similar Compounds
1,2-Dibutylcyclopentane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and their substituted derivatives.
Cyclopentane: A simpler cycloalkane with the formula C5H10.
Cyclohexane: Another cycloalkane with the formula C6H12.
1,2-Dimethylcyclopentane: A similar compound with methyl groups instead of butyl groups.
This compound is unique due to the presence of the butyl groups, which impart distinct hydrophobic and steric properties, making it valuable for specific research applications and industrial uses .
Properties
CAS No. |
62199-52-4 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
1,2-dibutylcyclopentane |
InChI |
InChI=1S/C13H26/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
XQUKCZAAJLJJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
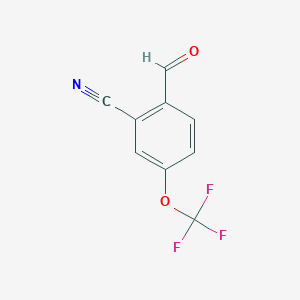
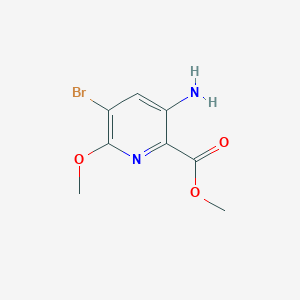
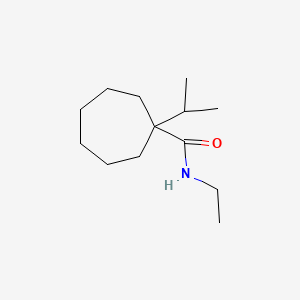
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)

![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
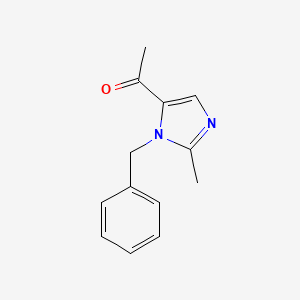
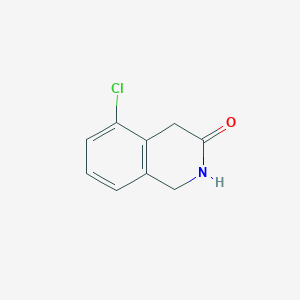
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
